molecular formula C12H14ClNO B2533700 2-Chloro-3-methyl-4-(pyrrolidin-1-yl)benzaldehyde CAS No. 886500-47-6

2-Chloro-3-methyl-4-(pyrrolidin-1-yl)benzaldehyde

Cat. No. B2533700
CAS RN: 886500-47-6
M. Wt: 223.7
InChI Key: QRRVSZPMXUKVQI-UHFFFAOYSA-N
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Description

“2-Chloro-3-methyl-4-(pyrrolidin-1-yl)benzaldehyde” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of “2-Chloro-3-methyl-4-(pyrrolidin-1-yl)benzaldehyde” is characterized by a pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Anticancer Drug Synthesis

2-Chloro-3-methyl-4-(pyrrolidin-1-yl)benzaldehyde is a significant intermediate in the synthesis of small molecule anticancer drugs. A study by (Zhang et al., 2018) describes a high-yield synthetic method for a related compound, 4-(pyrrolidin-1-ylmethyl)benzaldehyde, which is crucial in the development of new antitumor drugs. This compound is involved in designing and synthesizing derivatives that act as small molecule inhibitors in cancer treatment.

Chemosensors for pH

In cancer research, chemosensors like 2-hydroxy-5-methyl-3-((pyridin-2-ylimino)methyl)benzaldehyde have been explored for their potential to differentiate between normal cells and cancer cells based on pH levels. (Dhawa et al., 2020) discuss compounds synthesized from 4-methyl-2,6-diformylphenol and aminopyridine, which show significant fluorescence intensity changes with pH alteration, aiding in the identification of cancer cells.

Organic Synthesis

Several studies focus on the synthesis of various compounds using benzaldehyde derivatives. For example, (Ghelfi et al., 2003) describe the reaction of N-substituted 4-methyl-2-pyrrolidinones with alkaline methoxide to produce 5-methoxylated 3-pyrrolin-2-ones, useful in the preparation of agrochemicals or medicinal compounds. This highlights the role of similar compounds in synthesizing valuable products in organic chemistry.

properties

IUPAC Name

2-chloro-3-methyl-4-pyrrolidin-1-ylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c1-9-11(14-6-2-3-7-14)5-4-10(8-15)12(9)13/h4-5,8H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRVSZPMXUKVQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)C=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-methyl-4-(pyrrolidin-1-yl)benzaldehyde

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